molecular formula C18H21N3O5 B6005518 methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate

methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate

Cat. No.: B6005518
M. Wt: 359.4 g/mol
InChI Key: XNEPVIYBTNWFEJ-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrazole ring, which is further substituted with ethoxy and oxoethyl groups. Its unique structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Ethoxy and Oxoethyl Groups: The pyrazole ring is then substituted with ethoxy and oxoethyl groups using appropriate reagents such as ethyl chloroformate and oxalyl chloride.

    Formation of the Benzoate Ester: The final step involves the esterification of the substituted pyrazole with methyl 4-aminobenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methoxy-2-oxoethyl)benzoate
  • Ethyl 2-ethoxy-4-[2-[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

Uniqueness

Methyl 4-{[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethoxy and oxoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[1-(2-ethoxy-2-oxoethyl)-3,5-dimethylpyrazol-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-5-26-15(22)10-21-12(3)16(11(2)20-21)19-17(23)13-6-8-14(9-7-13)18(24)25-4/h6-9H,5,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPVIYBTNWFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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